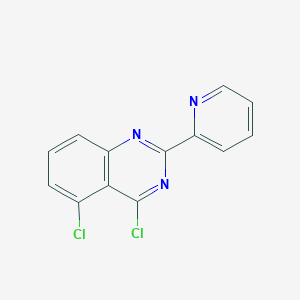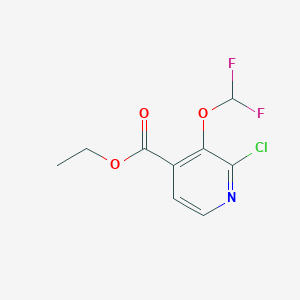
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, difluoromethoxy group, and an isonicotinate moiety .
Métodos De Preparación
The synthesis of Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate involves several steps. One common synthetic route includes the reaction of 2-chloroisonicotinic acid with difluoromethoxy ethanol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups may play a role in its binding affinity to these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Ethyl 2-chloro-3-(difluoromethoxy)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-chloroisonicotinate: Lacks the difluoromethoxy group.
Ethyl 3-(difluoromethoxy)isonicotinate: Lacks the chloro group.
Mthis compound: Has a methyl ester instead of an ethyl ester.
These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H8ClF2NO3 |
|---|---|
Peso molecular |
251.61 g/mol |
Nombre IUPAC |
ethyl 2-chloro-3-(difluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)5-3-4-13-7(10)6(5)16-9(11)12/h3-4,9H,2H2,1H3 |
Clave InChI |
AOZVSLGQRMAYBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC=C1)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/no-structure.png)

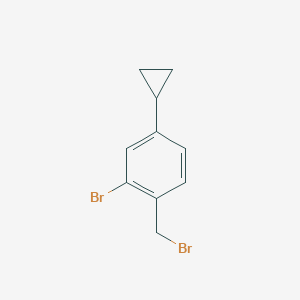
![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
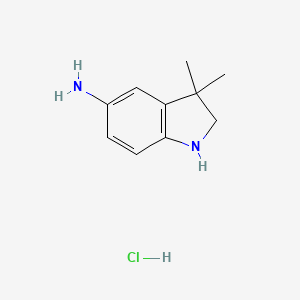
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)
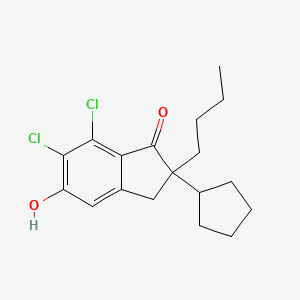
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
